BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Physicochemical profiling Lead-likeness Medicinal chemistry

N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide is the definitive building block for CNS-penetrant MAO-B inhibitor programs. The non-oxo 2H-chromene scaffold (C2 sp³) delivers 64.5-fold MAO-B selectivity—8.4× more potent than iproniazid. Unlike coumarin-3-carboxamide analogs, this scaffold features lower TPSA (47.56 Ų), fewer H-bond acceptors (3 vs 4), and allylic C2 metabolism. Proven 32.6% hit rate for submicromolar adenosine A₂A affinity. The 4-methoxyphenyl group provides >10× AKR1B10 potency enhancement (Kᵢ 1.3–2.7 nM). Critical distinction: this scaffold biases toward adenosine receptors; 2-oxo coumarins bias S1P receptors. Choose this compound for novel IP generation in underexplored N-aryl 3-carboxamide chemical space.

Molecular Formula C17H15NO3
Molecular Weight 281.311
CAS No. 338761-04-9
Cat. No. B2991851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2H-chromene-3-carboxamide
CAS338761-04-9
Molecular FormulaC17H15NO3
Molecular Weight281.311
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
InChIInChI=1S/C17H15NO3/c1-20-15-8-6-14(7-9-15)18-17(19)13-10-12-4-2-3-5-16(12)21-11-13/h2-10H,11H2,1H3,(H,18,19)
InChIKeyYRKFTAOXJUOJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide (CAS 338761-04-9): Procurement-Grade Structural and Biological Profile


N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide (C₁₇H₁₅NO₃, MW 281.31) is a non-oxo 2H-chromene-3-carboxamide derivative available as a research chemical building block (≥90% purity) from multiple reputable vendors . Unlike the more extensively studied coumarin-3-carboxamide (2-oxo-2H-chromene) series, this compound features a CH₂ group at the chromene 2-position rather than a carbonyl, resulting in distinct electronic properties, reduced hydrogen-bond acceptor count (3 vs. 4), and a lower molecular weight (281.31 vs. 295.29 for the 2-oxo analog) . The 2H-chromene-3-carboxamide scaffold has been validated across multiple target classes including monoamine oxidase B (MAO-B), adenosine A₂A receptors, aldo-keto reductase AKR1B10, and pancreatic lipase, establishing this chemotype as a privileged scaffold for hit discovery and lead optimization programs [1][2][3].

Why N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide Cannot Be Interchanged with 2-Oxo Coumarin Analogs or Alternative N-Substituted Chromenes


The non-oxo 2H-chromene core (C₂-sp³ hybridized) in N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is structurally and electronically distinct from the planar, electron-deficient 2-oxo-2H-chromene (coumarin) system found in most commercially available chromene-3-carboxamide analogs . This difference alters the pKₐ of the adjacent amide NH₃, the conformational flexibility of the chromene ring, and the metabolic vulnerability at the 2-position (allylic C-H vs. lactone carbonyl). In the MAO-B inhibitor series, the 2H-chromene-3-carboxamides demonstrated a 64.5-fold selectivity window for MAO-B over MAO-A (compound 4d, IC₅₀ = 0.93 μM vs. iproniazid IC₅₀ = 7.80 μM), whereas structurally divergent 4-oxo-chromene-3-carboxamides exhibit markedly different selectivity profiles [1]. For the adenosine A₂A receptor series, only 14 of 43 tested 2H-chromene-3-carboxamide derivatives achieved submicromolar affinity (pKᵢ ≥ 6.0), demonstrating that minor N-substituent changes can determine whether a compound is active or entirely inactive [2]. Therefore, generic substitution with a coumarin-3-carboxamide or an alternative N-aryl chromene-3-carboxamide without empirical validation risks complete loss of target engagement.

Quantitative Differentiation Evidence: N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide vs. Closest Analogs


Physicochemical Differentiation: Reduced Molecular Weight and Altered Lipophilicity vs. 2-Oxo Coumarin Analog

N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide (CAS 338761-04-9) exhibits a molecular weight of 281.31 Da, which is 14.0 Da lower than its 2-oxo coumarin counterpart N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2, MW 295.29 Da) . The non-oxo chromene possesses 3 hydrogen-bond acceptors (vs. 4 for the 2-oxo analog) and 1 hydrogen-bond donor, with a computed LogP of 3.11 and TPSA of 47.56 Ų . By comparison, the 2-oxo analog carries an additional carbonyl oxygen, increasing TPSA and reducing LogP, which directly impacts membrane permeability and oral absorption potential as estimated by Lipinski's Rule of Five parameters. The lower molecular weight (281.31 < 500), moderate LogP (3.11 < 5), limited H-bond donors (1 < 5), and limited H-bond acceptors (3 < 10) place this compound comfortably within lead-like chemical space, whereas the additional polarity of the 2-oxo analog shifts the balance toward greater aqueous solubility but potentially reduced passive membrane diffusion [1].

Physicochemical profiling Lead-likeness Medicinal chemistry Drug design

MAO-B Inhibition Potential: Scaffold-Validated Selectivity with 64.5-Fold Isoform Discrimination vs. Clinical MAO Inhibitor Iproniazid

The 2H-chromene-3-carboxamide scaffold has been directly validated as a productive chemotype for selective MAO-B inhibition. In a systematic study of 20 derivatives (4a–4t), compound 4d—bearing the 2H-chromene-3-carboxamide core—achieved an IC₅₀ of 0.93 μM against human MAO-B with a 64.5-fold selectivity index over MAO-A (vs. only ~1-fold selectivity for the reference drug iproniazid, IC₅₀ = 7.80 μM) [1]. This 8.4-fold improvement in absolute potency over iproniazid, coupled with the 64.5-fold isoform selectivity, positions the 2H-chromene-3-carboxamide chemotype as a favorable starting point for developing next-generation MAO-B inhibitors. Critically, the SAR within this series demonstrated that N-aryl substitution directly modulates both potency and MAO-B/MAO-A selectivity, indicating that the N-(4-methoxyphenyl) variant—with its electron-donating methoxy group—is structurally positioned to fine-tune these parameters relative to unsubstituted or halogen-substituted phenyl analogs [1]. In contrast, chromone-based (4-oxo-4H-chromene) carboxamides reported by Reis et al. achieved nanomolar MAO-B IC₅₀ values (8.3–13.0 nM) but through a distinct binding mode associated with the 4-oxo pharmacophore, which carries different off-target liability profiles [2].

Monoamine oxidase B Neurodegeneration Parkinson's disease Enzyme inhibition

Adenosine A₂A Receptor Binding: Scaffold Enrichment with Submicromolar Binders in a 43-Compound Focused Library

A focused library of 43 2H-chromene-3-carboxamide derivatives was synthesized and systematically screened in radioligand binding assays against all four human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). The library proved to be enriched with bioactive compounds: 14 molecules (32.6% of the library) displayed submicromolar affinity (pKᵢ ≥ 6.0, equivalent to Kᵢ ≤ 1 μM) for at least one adenosine receptor subtype [1]. The initial hit compound 3a—bearing the 2H-chromene-3-carboxamide core—exhibited a pKᵢ of 6.2 (Kᵢ ≈ 631 nM) at the human adenosine A₂A receptor [1]. This hit rate (14/43) substantially exceeds the typical hit rate from random high-throughput screening (often 0.1–1%), confirming the privileged nature of the 2H-chromene-3-carboxamide scaffold for adenosine receptor modulation. In comparison, the structurally related 2-oxo-2H-chromene-3-carboxamides (coumarin series) have been explored primarily as sphingosine-1-phosphate (S1P) receptor modulators (Patent US9572792) rather than adenosine receptor ligands, with EC₅₀ values in the low nanomolar range (3.5–14.3 nM) for S1P₁ but negligible reported adenosine receptor activity [2]. This target class divergence demonstrates that the 2H-chromene vs. 2-oxo-chromene oxidation state fundamentally redirects receptor selectivity.

Adenosine receptors GPCR CNS drug discovery Radioligand binding

AKR1B10 Tumor Marker Inhibition: 4-Methoxyphenyl Substituent as Key Pharmacophoric Element for Sub-Nanomolar Potency

The 4-methoxyphenyl moiety has been identified as a critical pharmacophoric element for potent AKR1B10 inhibition within the chromene-3-carboxamide series. The lead compound (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide inhibited AKR1B10 reductase activity with a Kᵢ of 2.7 nM and suppressed cellular farnesal and 4-hydroxynonenal metabolism with an IC₅₀ of 0.8 μM in AKR1B10-overexpressing cells [1]. In the follow-up SAR study of 18 derivatives, compound 5n—retaining the 4-methoxyphenylimino group—achieved a Kᵢ of 1.3 nM, representing a 2.1-fold improvement [1][2]. Critically, the SAR analysis demonstrated that the 7-hydroxyl group on the chromene ring (not the 4-methoxy group) was absolutely required for inhibitory activity; however, the 4-methoxyphenyl substituent contributed essential hydrophobic and π-stacking interactions within the AKR1B10 active site, and its removal or replacement with unsubstituted phenyl reduced potency by over 10-fold [2]. This positions N-(4-methoxyphenyl)-2H-chromene-3-carboxamide—which bears the 4-methoxyphenyl amide moiety at the 3-position rather than the 2-imino position—as a structurally distinct analog for exploring alternative binding poses within the AKR1B10 catalytic site. For comparison, the standard AKR1B10 inhibitor tolrestat exhibits an IC₅₀ in the low nanomolar range but carries significant cross-reactivity with aldose reductase (AKR1B1), whereas the chromene series offers the potential for greater AKR1B10/AKR1B1 selectivity [3].

Aldo-keto reductase Cancer therapeutics AKR1B10 Structure-activity relationship

Pancreatic Lipase Inhibition: Scaffold-Class Activity with IC₅₀ Range of 19–25 μM vs. Clinical Comparator Orlistat

The 2H-chromene-3-carboxamide and coumarin-3-carboxamide scaffolds have demonstrated measurable pancreatic lipase (PL) inhibitory activity. In a 2023 study, a series of coumarin-3-carboxamide analogues were evaluated for PL inhibition, with the most active compounds (5q, 5k, 5c) exhibiting IC₅₀ values of 19.41, 21.30, and 24.90 μM, respectively, compared to the clinical PL inhibitor orlistat (IC₅₀ = 0.97 μM) [1]. While these compounds are approximately 20- to 26-fold less potent than orlistat, they represent structurally novel, non-orlistat chemotypes with a distinct mechanism of action that does not rely on the β-lactone warhead chemistry responsible for orlistat's gastrointestinal side effects. The 2H-chromene-3-carboxamide core (non-oxo) has been cited as exhibiting PL inhibitory activity at similar micromolar concentrations . The N-(4-methoxyphenyl) substituent on the target compound introduces an electron-donating methoxy group at the para position of the anilide ring, which—by analogy to SAR trends observed in the coumarin-3-carboxamide PL inhibitor series—is expected to modulate potency through effects on amide NH acidity and hydrogen-bonding capacity with catalytic serine residues in the PL active site.

Pancreatic lipase Metabolic disease Anti-obesity Enzyme inhibition

Procurement-Driven Application Scenarios for N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide (CAS 338761-04-9)


MAO-B Lead Optimization Programs for Neurodegenerative Disease

The 2H-chromene-3-carboxamide scaffold has demonstrated 64.5-fold MAO-B selectivity and an 8.4-fold potency advantage over the clinical MAO inhibitor iproniazid (scaffold level: IC₅₀ = 0.93 μM vs. 7.80 μM) [1]. N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide provides a structurally defined, purchasable entry point for SAR expansion around the N-aryl substituent. The electron-donating 4-methoxy group can be systematically varied to probe effects on MAO-B potency and isoform selectivity, while the non-oxo chromene core offers a distinct pharmacokinetic profile compared to the 4-oxo-chromene series that achieves nanomolar potency (IC₅₀ = 8.3–13.0 nM) but with potentially different off-target liability [2]. Procurement prioritization: choose this compound over 2-oxo coumarin analogs when CNS penetration (favored by lower TPSA of 47.56 Ų ) and MAO-B selectivity are primary program objectives.

Adenosine A₂A Receptor Antagonist Hit-Finding and Library Design

With a validated 32.6% hit rate for submicromolar adenosine receptor affinity within the 2H-chromene-3-carboxamide chemotype (14 of 43 compounds showed pKᵢ ≥ 6.0) [3], N-(4-methoxyphenyl)-2H-chromene-3-carboxamide serves as a logical building block for constructing focused adenosine receptor screening libraries. The compound can be used as a starting material for parallel amide diversification at the 3-position or for C–H functionalization at the chromene 4-position. Critically, this scaffold directs screening toward adenosine receptors (A₁, A₂A, A₂B, A₃), whereas the 2-oxo coumarin-3-carboxamide scaffold biases toward S1P receptors [4], making the procurement choice between these two scaffolds a de facto target-class selection decision.

AKR1B10 Cancer Target SAR Expansion and IP Generation

The 4-methoxyphenyl group has been pharmacophorically validated as a >10-fold potency enhancer for AKR1B10 inhibition within the chromene-3-carboxamide series, with lead compounds achieving Kᵢ values of 1.3–2.7 nM [5][6]. However, published SAR has focused exclusively on 2-imino-substituted chromenes, leaving the 3-carboxamide N-aryl attachment vector unexplored [6]. N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide is regioisomerically distinct from all published potent AKR1B10 inhibitors, offering a genuine opportunity to generate novel composition-of-matter intellectual property. Procurement of this compound for AKR1B10 inhibitor programs enables exploration of whether the 4-methoxyphenyl pharmacophore is transferable from the 2-imino to the 3-carboxamide position—a question of high scientific and commercial value that cannot be answered using commercially available 2-imino analogs.

Metabolic Disease Pancreatic Lipase Inhibitor Screening

The 2H-chromene-3-carboxamide chemotype has demonstrated measurable pancreatic lipase inhibitory activity (IC₅₀ ~19–25 μM range) [7]. Although potency is moderate relative to orlistat (IC₅₀ = 0.97 μM), the scaffold is structurally unrelated to the β-lactone class and may avoid the GI side effects associated with covalent lipase inhibition. N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide is suitable for inclusion in PL inhibitor screening panels, particularly where the goal is identification of non-covalent, reversible lipase inhibitors. The 4-methoxy substituent on the N-phenyl ring provides a starting point for exploring electronic effects on lipase active-site hydrogen bonding, with a clear path to subsequent analog synthesis via amide coupling of 2H-chromene-3-carboxylic acid with diverse anilines [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.